molecular formula C8H7Cl2NO2 B8483208 2,6-Dichloro-3-acetoxymethylpyridine

2,6-Dichloro-3-acetoxymethylpyridine

Cat. No.: B8483208
M. Wt: 220.05 g/mol
InChI Key: VCRZMGPQAQGELB-UHFFFAOYSA-N
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Description

2,6-Dichloro-3-acetoxymethylpyridine is a pyridine derivative characterized by a chlorine atom at positions 2 and 6, and an acetoxymethyl (-OCOCH3CH2) group at position 3. This substitution pattern confers distinct electronic and steric properties. The chlorine atoms act as electron-withdrawing groups, reducing the basicity of the pyridine nitrogen and increasing electrophilicity at adjacent positions.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2,6-dichloro-3-acetoxymethylpyridine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or oxidation-acetylation strategies. For example, pyridine 1-oxide derivatives (e.g., 3-hydroxymethylpyridine 1-oxide) react with methyl fluorosulfonate and cyanide to form intermediates, followed by chlorination and acetylation steps . Reaction temperature (e.g., 0–5°C for cyanide addition) and solvent polarity significantly affect regioselectivity and byproduct formation. Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended. Validate purity using HPLC or GC-MS.

Q. How can structural characterization of this compound be optimized using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR in deuterated chloroform (CDCl3_3) to identify chloro and acetoxymethyl substituents. For example, the acetoxymethyl group typically shows a singlet at δ ~2.1 ppm (CH3_3) and a triplet near δ ~4.5 ppm (CH2_2) .
  • X-ray Crystallography : Employ SHELX programs (e.g., SHELXL) for refinement. Key parameters include high-resolution data (<1.0 Å) and proper handling of twinning or disorder in the crystal lattice .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

  • Methodological Answer : Perform accelerated stability studies in buffers (pH 1–13) at 25–60°C. Monitor degradation via UV-Vis spectroscopy (λ ~270 nm for pyridine derivatives). The acetoxymethyl group is prone to hydrolysis under basic conditions (pH >10), forming 3-hydroxymethyl derivatives. Store the compound in anhydrous, dark conditions at –20°C to prevent decomposition .

Advanced Research Questions

Q. How can regioselectivity challenges in the chlorination of pyridine derivatives be addressed to optimize 2,6-dichloro substitution patterns?

  • Methodological Answer : Use directing groups (e.g., acetoxymethyl at position 3) to enhance 2,6-dichlorination. Catalytic systems like Pd(OAc)2_2/Xantphos with Cs2_2CO3_3 as a base promote selective C–Cl bond formation . Computational DFT studies (e.g., Gaussian 16) can model transition states to predict regioselectivity. Validate with 1H^1H-NMR coupling constants and X-ray data .

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

  • Methodological Answer : Discrepancies often arise from impurity profiles or assay conditions.

  • Purity Analysis : Use LC-MS to detect trace byproducts (e.g., dechlorinated analogs).
  • Biological Assays : Standardize cell lines (e.g., HepG2 vs. HEK293) and control solvent concentrations (DMSO <0.1%). Cross-reference IC50_{50} values with PubChem bioassay data (if available) .

Q. How can computational modeling predict the reactivity of this compound in catalytic cross-coupling reactions?

  • Methodological Answer : Use molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) to simulate interactions with palladium catalysts. Focus on ligand-metal coordination sites (e.g., pyridine N vs. chloro groups). Compare predicted vs. experimental 19F^{19}F-NMR chemical shifts (if fluorinated analogs are synthesized) .

Q. What green chemistry approaches minimize waste in large-scale synthesis of this compound?

  • Methodological Answer :

  • Solvent Selection : Replace dichloromethane with cyclopentyl methyl ether (CPME), a greener solvent with similar polarity.
  • Catalyst Recovery : Use magnetic nanoparticles (Fe3_3O4_4@SiO2_2-Pd) for Pd-based systems, enabling >90% recovery via external magnets .
  • Atom Economy : Optimize stoichiometry using Design of Experiments (DoE) to reduce excess reagents.

Comparison with Similar Compounds

Comparison with Similar Pyridine Derivatives

The following analysis compares 2,6-Dichloro-3-acetoxymethylpyridine with structurally related pyridine compounds from the Catalog of Pyridine Compounds . Key differences in substituents, molecular weight, and functional group reactivity are highlighted.

Structural and Functional Group Analysis

Table 1: Comparative Overview of Pyridine Derivatives

Compound Name Substituents Molecular Weight Key Functional Groups Reactivity Insights
This compound Cl (2,6), -OCOCH2CH3 (3) ~232.06* Chlorine, ester Hydrolytic instability (ester); electrophilic aromatic substitution
2,5-Dichloro-6-iodo-3-methoxypyridine Cl (2,5), I (6), -OCH3 (3) 328.43 Chlorine, iodine, methoxy Iodine as a leaving group; methoxy stabilizes ring
Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate -OCH3 (5,6), acrylate ester (3) 237.23 Methoxy, acrylate ester Michael addition susceptibility; polarizable π-system
1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone -OCH3 (2), pyrrolidinyl (6), ketone (3) 234.30 Methoxy, pyrrolidinyl, ketone Steric hindrance (pyrrolidinyl); ketone redox activity

*Calculated based on molecular formula C₈H₇Cl₂NO₂.

Key Research Findings

Electrophilic Reactivity : The chlorine substituents in this compound enhance electrophilicity at positions 4 and 5, favoring nucleophilic aromatic substitution (NAS) reactions. In contrast, 2,5-Dichloro-6-iodo-3-methoxypyridine leverages iodine’s superior leaving-group ability for Suzuki-Miyaura cross-coupling reactions.

Hydrolytic Stability : The acetoxymethyl group in the target compound is prone to hydrolysis under acidic or basic conditions, generating 3-hydroxymethylpyridine—a trait shared with the acrylate ester in Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate . However, the latter’s conjugated ester system may delay hydrolysis compared to isolated esters.

Steric and Electronic Effects: Bulky substituents like pyrrolidinyl in 1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone hinder NAS but enhance stability against enzymatic degradation, a consideration in drug design.

Applications: Silyl-Protected Derivatives: Compounds like (6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoropyridin-3-yl)methanol use silyl groups to mask hydroxyls, improving lipophilicity for membrane penetration. Oxime Derivatives: The oxime group in (E)-6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoronicotinaldehyde oxime enables metal coordination, relevant in catalysis or metallodrugs.

Solubility and Bioavailability

  • The target compound’s chlorine and ester groups likely reduce aqueous solubility compared to polar derivatives like (6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoropyridin-3-yl)methanol , which contains a hydrophilic methanol group.
  • Methoxy substituents (e.g., in 2,5-Dichloro-6-iodo-3-methoxypyridine ) enhance solubility in organic solvents, whereas pyrrolidinyl groups improve bioavailability through increased lipophilicity.

Properties

Molecular Formula

C8H7Cl2NO2

Molecular Weight

220.05 g/mol

IUPAC Name

(2,6-dichloropyridin-3-yl)methyl acetate

InChI

InChI=1S/C8H7Cl2NO2/c1-5(12)13-4-6-2-3-7(9)11-8(6)10/h2-3H,4H2,1H3

InChI Key

VCRZMGPQAQGELB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1=C(N=C(C=C1)Cl)Cl

Origin of Product

United States

Synthesis routes and methods I

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Synthesis routes and methods II

Procedure details

840 g (4.28 mols) of 2,6-dichloro-3-chloromethylpyridine, 700 g (8.5mols) of sodium acetate and 1,600 ml of anhydrous acetic acid are heated together for 4 hours under reflux. The reaction product is then freed from solvent by distilling the latter off, is made alkaline (pH 8-10) with aqueous sodium hydroxide solution and is suspended in water. The reaction product is extracted with diethyl ether and the organic phase is dried over magnesium sulphate and evaporated. After distilling the crude product, colourless 2,6-dichloro-3-acetoxymethylpyridine is obtained.
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